molecular formula C20H23N3O3S B4724143 N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide

Cat. No. B4724143
M. Wt: 385.5 g/mol
InChI Key: QAABCNOMJFSHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide, also known as PAC-1, is a small molecule that has been the subject of scientific research due to its potential in cancer therapy. PAC-1 was first synthesized in 2006 by a group of chemists led by Dr. Paul Hergenrother at the University of Illinois at Urbana-Champaign. Since then, PAC-1 has been studied extensively for its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide involves the activation of procaspase-3, an enzyme involved in the initiation of apoptosis. N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide binds to procaspase-3 and induces a conformational change that activates the enzyme. This leads to the cleavage of downstream targets, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide induces apoptosis in a variety of cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide could include investigating its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies could explore the potential for N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide to be used in the treatment of other diseases, such as neurodegenerative disorders.

Scientific Research Applications

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide has been studied extensively for its potential use in cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unaffected. This selectivity makes it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[[4-(propanoylamino)phenyl]carbamothioyl]-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-12-26-17-7-5-6-14(13-17)19(25)23-20(27)22-16-10-8-15(9-11-16)21-18(24)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,24)(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAABCNOMJFSHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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